molecular formula C18H22O2Si B11834621 Propan-2-yl [methyl(diphenyl)silyl]acetate CAS No. 87776-13-4

Propan-2-yl [methyl(diphenyl)silyl]acetate

Cat. No.: B11834621
CAS No.: 87776-13-4
M. Wt: 298.5 g/mol
InChI Key: BTVMSVMHNBLMQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propan-2-yl [methyl(diphenyl)silyl]acetate is a chemical compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a silyl group attached to an acetate moiety, which imparts distinct chemical reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl [methyl(diphenyl)silyl]acetate typically involves the reaction of methyl(diphenyl)silyl chloride with isopropyl acetate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:

Methyl(diphenyl)silyl chloride+Isopropyl acetatePropan-2-yl [methyl(diphenyl)silyl]acetate+HCl\text{Methyl(diphenyl)silyl chloride} + \text{Isopropyl acetate} \rightarrow \text{this compound} + \text{HCl} Methyl(diphenyl)silyl chloride+Isopropyl acetate→Propan-2-yl [methyl(diphenyl)silyl]acetate+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl [methyl(diphenyl)silyl]acetate undergoes various chemical reactions, including:

    Oxidation: The silyl group can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the acetate moiety to an alcohol.

    Substitution: The acetate group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Silanols or siloxanes.

    Reduction: Alcohols.

    Substitution: Various substituted acetates depending on the nucleophile used.

Scientific Research Applications

Propan-2-yl [methyl(diphenyl)silyl]acetate has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in various organic transformations.

    Biology: Investigated for its potential use in drug delivery systems due to its stability and reactivity.

    Medicine: Explored for its role in the development of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Propan-2-yl [methyl(diphenyl)silyl]acetate involves its interaction with various molecular targets. The silyl group can form stable bonds with oxygen, nitrogen, and carbon atoms, facilitating the formation of complex molecular structures. The acetate moiety can undergo hydrolysis to release acetic acid, which can participate in further chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • Propan-2-yl [methyl(phenyl)silyl]acetate
  • Propan-2-yl [methyl(diphenyl)silyl]propionate
  • Propan-2-yl [methyl(diphenyl)silyl]butyrate

Uniqueness

Propan-2-yl [methyl(diphenyl)silyl]acetate is unique due to the presence of both the silyl and acetate groups, which impart distinct chemical reactivity and stability. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

87776-13-4

Molecular Formula

C18H22O2Si

Molecular Weight

298.5 g/mol

IUPAC Name

propan-2-yl 2-[methyl(diphenyl)silyl]acetate

InChI

InChI=1S/C18H22O2Si/c1-15(2)20-18(19)14-21(3,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,15H,14H2,1-3H3

InChI Key

BTVMSVMHNBLMQQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.